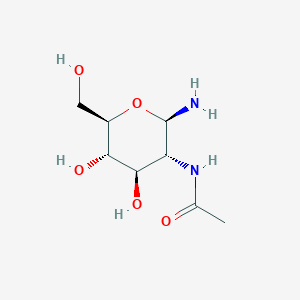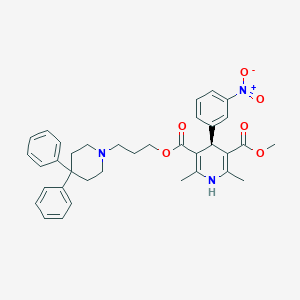
Niguldipine
説明
Niguldipine is a calcium channel blocker and α1-adrenergic receptor antagonist . It is a small molecule with the chemical formula C36H39N3O6 .
Molecular Structure Analysis
Niguldipine has a complex molecular structure with a total of 88 bonds. It includes 49 non-H bonds, 24 multiple bonds, 12 rotatable bonds, 6 double bonds, 18 aromatic bonds, 5 six-membered rings, 2 esters (aliphatic), 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 nitro group .Physical And Chemical Properties Analysis
Niguldipine is a small molecule with a molar mass of 609.71136. It is composed of 36 carbon atoms, 39 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms .科学的研究の応用
Inhibition of T-type Ca2+ Currents in Atrial Myocytes
Niguldipine, a dihydropyridine, has been found to inhibit T-type Ca2+ currents in atrial myocytes . The study showed that the application of 1 μM (±)-niguldipine resulted in a pronounced blockade of both T-type (to 20±10 % of control) and L-type Ca2+ currents (to 28±12 % of control) . This suggests that Niguldipine may not discriminate between T- and L-type Ca2+ channels .
Prevention of Cerebral Vasospasm
Niguldipine has been studied for its effects on cerebral vasospasm after subarachnoid haemorrhage . The study found that Niguldipine pretreatment caused a significant increase in cerebral blood flow . This suggests that Niguldipine could potentially be used in the prevention or treatment of cerebral vasospasm, a condition that can lead to stroke .
Treatment of Cardiovascular Disorders
Although not directly related to Niguldipine, it’s worth noting that dihydropyridines, the class of drugs to which Niguldipine belongs, are commonly used in the treatment of cardiovascular disorders . These drugs, which include Nifedipine, Nicardipine, Nitredipine, Amlodipine, and Felodipine, are used to treat conditions related to angina and hypertension .
作用機序
Mode of Action
Niguldipine acts as an antagonist to the Alpha-1A adrenergic receptor and a blocker of L-type calcium channels . By blocking these targets, Niguldipine inhibits the influx of calcium ions during the depolarization of cardiac and vascular smooth muscle cells . This action leads to the relaxation of these muscles, which can result in the dilation of the coronary and systemic arteries .
Biochemical Pathways
The Alpha-1A adrenergic receptor, one of Niguldipine’s primary targets, mediates its action by association with G proteins that activate a phosphatidylinositol-calcium second messenger system . The blocking of this receptor by Niguldipine disrupts this pathway, leading to a decrease in intracellular calcium levels . This decrease in calcium levels results in the relaxation of smooth muscle cells in the arteries .
Pharmacokinetics
It is known that the bioavailability of niguldipine can be influenced by factors such as the rate of absorption, the extent of protein binding, and the rate of metabolism .
Result of Action
The primary result of Niguldipine’s action is the relaxation of arterial smooth muscle , leading to the dilation of the coronary and systemic arteries . This dilation can decrease blood pressure and increase the supply of oxygen to the heart, potentially alleviating conditions such as angina .
Action Environment
The action, efficacy, and stability of Niguldipine can be influenced by various environmental factors. For instance, factors such as pH levels, temperature, and the presence of other substances can affect the stability and efficacy of Niguldipine . .
特性
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJMLYUFVDMUHP-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274008 | |
| Record name | (S)-Niguldipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S(+)-Niguldipine hydrochloride | |
CAS RN |
113165-32-5 | |
| Record name | Niguldipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113165325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niguldipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-Niguldipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIGULDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z81N45O25Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Niguldipine primarily interacts with two types of targets:
A:
ANone: The provided research primarily focuses on the pharmacological aspects of Niguldipine. Information regarding its material compatibility and stability under various conditions is not discussed.
ANone: Niguldipine is primarily recognized for its pharmacological properties as a calcium channel blocker and α1-adrenoceptor antagonist. There's no evidence within the provided research to suggest any catalytic properties or applications.
A: While the papers don't delve into detailed computational modeling, one study utilized molecular modeling based on the rhodopsin structure to understand antagonist binding sites on the α1a-adrenergic receptor, suggesting potential applications of computational chemistry in understanding Niguldipine's interactions [].
ANone: Several studies highlight the importance of specific structural features in Niguldipine's activity:
ANone: The research provided primarily focuses on the pharmacological characterization of Niguldipine. Details regarding its stability under various conditions and formulation strategies to improve its properties are not extensively discussed.
ANone: The provided research focuses on the pharmacological aspects of Niguldipine and doesn't delve into specific SHE regulations related to its manufacturing, handling, or disposal.
A:
ANone: The provided research mainly focuses on the pharmacological characterization of Niguldipine and its interaction with specific targets. Information regarding resistance mechanisms or cross-resistance with other compounds is not discussed.
A: While one study mentions that the maximum tolerated dose (MTD) of dexniguldipine, the R-enantiomer of Niguldipine, was determined to be 5 mg/kg/4h intravenously in patients with cancer, the provided research primarily focuses on preclinical studies and doesn't offer a comprehensive toxicological and safety profile for Niguldipine [].
ANone: The research papers provided do not discuss specific drug delivery or targeting strategies for Niguldipine.
ANone: The provided research does not cover the use of biomarkers or diagnostic tools for predicting efficacy, monitoring treatment response, or identifying adverse effects related to Niguldipine.
A:* Radioligand Binding Assays: Researchers extensively used radioligand binding assays with [3H]prazosin to study Niguldipine’s interactions with α1-adrenoceptor subtypes in various tissues [, , , , , , , , , , , ].
ANone: The provided research focuses on the pharmacological aspects of Niguldipine. Information regarding its environmental impact, degradation pathways, or ecotoxicological effects is not discussed.
ANone: The provided research papers primarily focus on the pharmacological characterization of Niguldipine and do not delve into its dissolution and solubility properties in various media.
A: A study validating an HPLC method for quantifying the Niguldipine analogue, DHP-014, in rat plasma highlights the importance of analytical method validation in ensuring accuracy, precision, and specificity [].
ANone: The provided research primarily focuses on preclinical studies and does not discuss aspects related to the quality control and assurance of Niguldipine during development, manufacturing, or distribution.
ANone: The provided research focuses on the pharmacological characterization of Niguldipine and its interactions with specific targets. Information regarding its potential to induce an immune response is not discussed.
A: While not directly related to Niguldipine, research on its analogue, DHP-014, indicated its potential as a P-glycoprotein inhibitor. This suggests the potential for Niguldipine and its analogues to interact with drug transporters, highlighting an area for further investigation [, ].
ANone: The provided research does not discuss the potential of Niguldipine to interact with drug-metabolizing enzymes.
ANone: The provided research primarily focuses on the pharmacological characterization of Niguldipine. Data concerning its biocompatibility and biodegradability is not presented.
ANone: The provided research does not cover aspects related to the recycling or waste management of Niguldipine.
ANone: While not explicitly mentioned, the research highlights the use of standard pharmacological tools and techniques, including:
A: * Pharmacology & Medicinal Chemistry: The research clearly demonstrates the synergy between pharmacology and medicinal chemistry in understanding Niguldipine's interactions with its targets, structure-activity relationships, and development of novel analogues [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




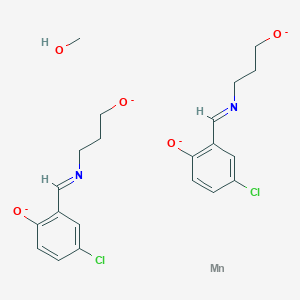

![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
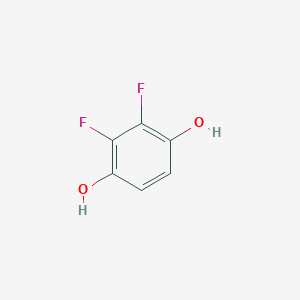
![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)
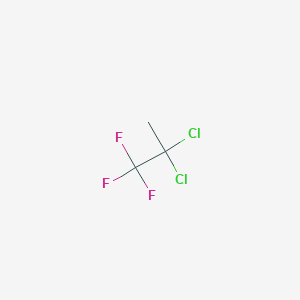
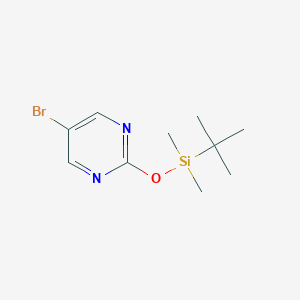
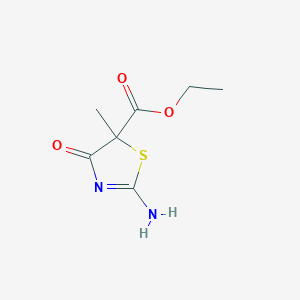



![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)
